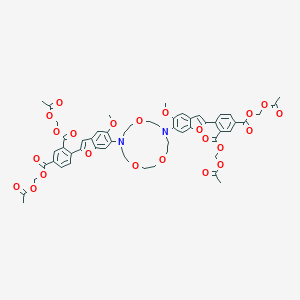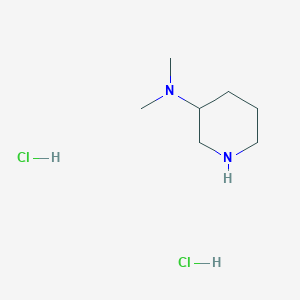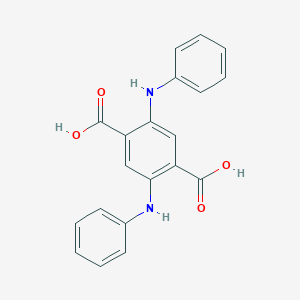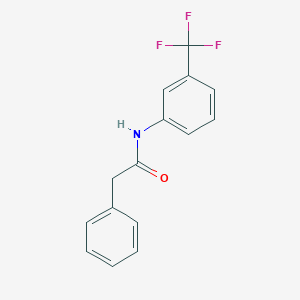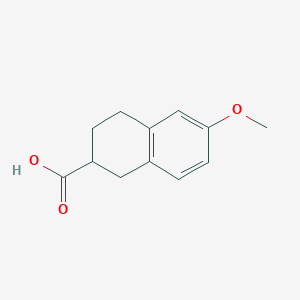
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Übersicht
Beschreibung
The compound 4-Fluorophenyl isocyanate is a laboratory chemical . It is used in the synthesis of various chemical compounds . Another compound, 4-Fluorophenyl isothiocyanate, is used as a building block in chemical synthesis .
Synthesis Analysis
A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined . Weak but significant interactions like C–H···O, C–H···F, and π – π are involved in the stability of the structure .Chemical Reactions Analysis
A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .Physical And Chemical Properties Analysis
4-Fluorophenol is a laboratory chemical with a molecular weight of 112.1 .Wissenschaftliche Forschungsanwendungen
Analgesic and Hyperglycemic Activities
Research conducted by Yeung, Corleto, and Knaus (1982) explored the synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines, including compounds structurally related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, for their potential analgesic and hyperglycemic activities. Their findings indicated potent analgesic activity in these compounds, akin to morphine, irrespective of the aromatic substitution on the phenyl ring (Yeung, Corleto, & Knaus, 1982).
Neurotoxic Analogs for PET Studies
Berridge et al. (1993) designed fluorine-18 labeled analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for positron emission tomography (PET) studies, potentially useful in understanding the mechanisms of MPTP toxicity. Their research highlights the synthesis and in vivo evaluation of these compounds in models of neurotoxicity (Berridge et al., 1993).
Molecular Structure Analysis
Anthal et al. (2013) examined the molecular structure of compounds including ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, which is structurally related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. They provided insights into the conformation, intramolecular interactions, and crystal structure of these compounds (Anthal et al., 2013).
Preclinical Biological Probes
Barrio, Huang, and Phelps (1997) discussed the development of preclinical biological probes for nigrostriatal dysfunction, using radiofluorinated L-DOPA analogs. This research is significant in the context of dopaminergic diseases, such as Parkinson's, and the use of analogs structurally similar to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (Barrio, Huang, & Phelps, 1997).
Sigma Ligands Research
Perregaard et al. (1995) synthesized a series of compounds including 4-phenyl-1,2,3,6-tetrahydropyridines with fluoro substituents for their high affinity for sigma 1 and sigma 2 binding sites. This research contributes to understanding the pharmacological properties of sigma ligands, important in neuropsychiatric disorders (Perregaard et al., 1995).
Mechanisms of Neurotoxicity
Harik et al. (1987) studied the neurochemical and morphologic effects of various concentrations of MPTP and its analogs, including 4-(4-fluorophenyl) derivatives, on dopaminergic neurons. This research is pivotal in understanding the mechanisms of neurotoxicity and its implications in Parkinson's disease (Harik et al., 1987).
PARP-1 Inhibitors Development
Ishida et al. (2005) showed the importance of a 4-phenyl-1,2,3,6-tetrahydropyridine fragment in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. This research underlines the potential of compounds like 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in drug development (Ishida et al., 2005).
Safety and Hazards
Zukünftige Richtungen
In the field of organic light-emitting diodes (OLEDs), a compound named 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) was designed as an electron acceptor . This study presents a feasible pathway to construct highly efficient deep-blue OLEDs based on exciplex systems .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXXCFMHLWEWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876343 | |
| Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1978-59-2 | |
| Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






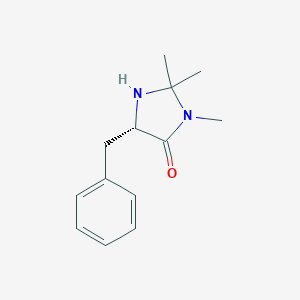

![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)

